4-Carboxy-1,2,5-oxadiazole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclocondensation . The reaction conditions often involve the use of aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxadiazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted oxadiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can be tailored for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Carboxy-1,2,5-oxadiazole 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of high-energy materials and as a component in advanced polymers
Mechanism of Action
The mechanism of action of 4-Carboxy-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target molecules .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still significant in certain specialized applications.
Uniqueness: 4-Carboxy-1,2,5-oxadiazole 2-oxide is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various targets makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C3H2N2O4 |
---|---|
Molecular Weight |
130.06 g/mol |
IUPAC Name |
5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid |
InChI |
InChI=1S/C3H2N2O4/c6-3(7)2-1-5(8)9-4-2/h1H,(H,6,7) |
InChI Key |
YKBYFYYJBYEBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=[N+](ON=C1C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.